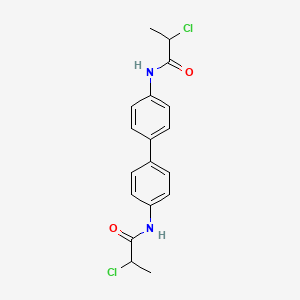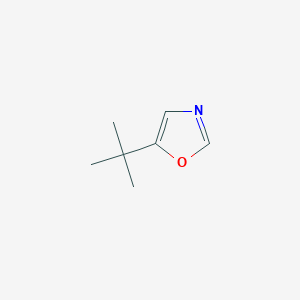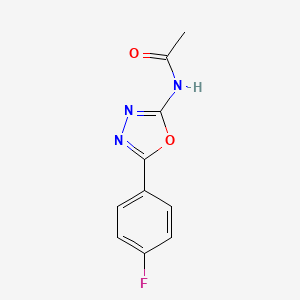
(2R)-2-Amino-3-(2-anthryl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-2-Amino-3-(2-anthryl)propanoic acid” is a chemical compound with the molecular formula C17H15NO2 . It has an average mass of 265.306 Da and a monoisotopic mass of 265.110291 Da .
Synthesis Analysis
While specific synthesis methods for “(2R)-2-Amino-3-(2-anthryl)propanoic acid” were not found, there are related studies on the synthesis of 2-anthryl substituted compounds. For instance, 2-anthryl benzimidazole derivatives have been synthesized using a silica-supported periodic acid catalyst .Molecular Structure Analysis
The molecular structure of “(2R)-2-Amino-3-(2-anthryl)propanoic acid” consists of 17 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-Amino-3-(2-anthryl)propanoic acid” include a molecular weight of 265.31 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Photochemistry
The anthracene chromophore, a part of the compound, plays a prominent role in the development of organic photochemistry . This means it can be used in reactions that are induced by light, which has applications in various fields such as synthesis of complex molecules, photo-protection of skin, and more .
Material Chemistry
Anthracene derivatives have been extensively investigated in material chemistry . They can be used in the development of new materials with unique properties, such as high strength, light weight, or resistance to heat, chemicals, or electricity .
Thermochromic or Photochromic Chemistry
The compound can be used in thermochromic or photochromic chemistry . These are materials that change their color in response to changes in temperature or exposure to light, respectively .
Organic Light-Emitting Devices
Anthracene derivatives are used in organic light-emitting devices . These are used in the creation of digital display screens, such as those found in televisions, computer monitors, and smartphones .
Optical, Electronic, and Magnetic Switches
Anthracenes have been used in optical, electronic, and magnetic switches . These switches can be used in various applications, from telecommunications to data storage .
Probing DNA Cleavage
In biological systems, anthracene skeletal compounds are useful for probing DNA cleavage . This can be used in genetic research and could potentially lead to advancements in the field of medicine .
Anti-Cancerous Drugs
In the medicinal field, the anthracene derivatives act as good anti-cancerous drugs . They have significant biological activities against certain types of tumor cells .
Dye-Sensitized Solar Cells
A series of new organic dyes comprising different amines as electron donors, 2-(6-substituted-anthracen-2-yl)-thiophene as the π-conjugated bridge, and cyanoacrylic acid group as an electron acceptor and anchoring group, have been synthesized . These dyes are used in dye-sensitized solar cells (DSSCs), which are a type of thin film solar cell .
Mechanism of Action
Target of Action
Anthracene-based compounds have been used in the construction of efficient blue-emitting materials .
Mode of Action
®-2-Amino-3-(anthracen-2-yl)propanoic acid interacts with its targets through a process known as photodimerization . This process involves the association of two anthracene units, leading to changes in the compound’s fluorescence properties .
Biochemical Pathways
Anthracene-based compounds have been associated with fluorescence sensing mechanisms . These mechanisms involve the design of molecular probes and nanoparticles for fluorescence sensing of saccharides .
Pharmacokinetics
Anthracene-based compounds have been noted for their good thermal stability and glass transition temperatures , which may influence their bioavailability.
Result of Action
Anthracene-based compounds have been associated with multicolor fluorescence emission . This emission can be achieved in water, solid films, and living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Amino-3-(anthracen-2-yl)propanoic acid. For instance, the photodimerization behavior of anthracene units and the luminescence properties of certain ions can influence the compound’s fluorescence emission . Additionally, the compound’s action can be influenced by the presence of saccharides, as anthracene-based compounds have been used in fluorescence sensing of saccharides .
Future Directions
The future directions for “(2R)-2-Amino-3-(2-anthryl)propanoic acid” and related compounds could involve further studies on their synthesis, properties, and potential applications. For instance, 2-anthryl substituted benzimidazole derivatives have shown remarkable anticancer activity in the micromolar range , suggesting potential applications in cancer treatment.
properties
IUPAC Name |
(2R)-2-amino-3-anthracen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDAIHAHNXSEH-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Amino-3-(2-anthryl)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-2-methylphenyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2680434.png)


![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![9-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2680441.png)
![7-Naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2680445.png)
![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)



![4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2680454.png)
